

physical and chemical properties of tert-butyl 4-(trifluoromethyl)phenyl ether

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)-1-tert-butoxybenzene

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An In-depth Technical Guide on tert-butyl 4-(trifluoromethyl)phenyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(trifluoromethyl)phenyl ether (CAS 16222-44-9). This document includes key physicochemical data, detailed experimental protocols for its synthesis, and an analysis of its reactivity and stability.

Core Physical and Chemical Properties

Tert-butyl 4-(trifluoromethyl)phenyl ether is a halogenated aromatic ether. The presence of the trifluoromethyl group significantly influences its chemical properties, including its electronic effects and stability.

Physicochemical Data

A summary of the known quantitative data for tert-butyl 4-(trifluoromethyl)phenyl ether is presented in Table 1.

Table 1: Physicochemical Properties of tert-butyl 4-(trifluoromethyl)phenyl ether

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ F ₃ O	Aromsyn Co., Ltd.[1][2]
Molecular Weight	218.217 g/mol	Aromsyn Co., Ltd.[1][2]
CAS Number	16222-44-9	Aromsyn Co., Ltd.[1][2]
Boiling Point	218.2 °C at 760 mmHg	Wakschem[3]
Density	1.11 g/cm ³	Wakschem[3]
Flash Point	92.5 °C	Wakschem[3]
Refractive Index	1.439	Wakschem[3]
LogP	3.88270	Wakschem[3]
Vapor Pressure	0.188 mmHg at 25°C	Wakschem[3]

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether can be approached through several established methods for ether formation. The Williamson ether synthesis and the Mitsunobu reaction are two prominent examples.

Williamson Ether Synthesis

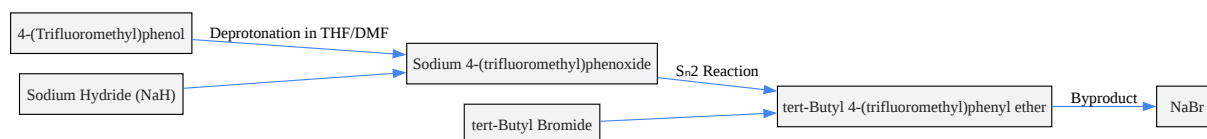
The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an S_N2 reaction between an alkoxide and a primary alkyl halide.[4] For the synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether, this would involve the reaction of the sodium salt of 4-(trifluoromethyl)phenol with a tert-butyl halide.

Experimental Protocol: Williamson Ether Synthesis

- **Alkoxide Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the phenol and form the corresponding sodium phenoxide.

- Ether Formation: To the resulting solution, add tert-butyl bromide (1.2 eq) dropwise.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-(trifluoromethyl)phenyl ether.

Logical Workflow for Williamson Ether Synthesis



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Caption: Williamson ether synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether.

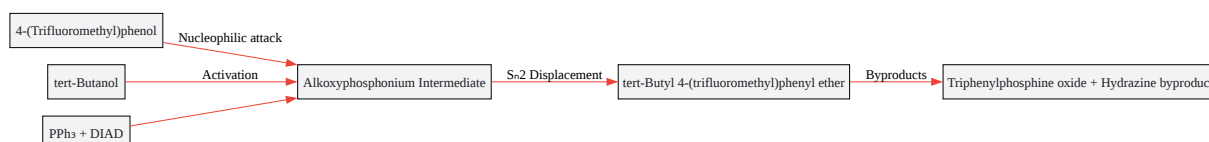
Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the synthesis of ethers from an alcohol and a nucleophile using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).^{[5][6]} This reaction typically proceeds with inversion of configuration at the alcohol carbon.

Experimental Protocol: Mitsunobu Reaction

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)phenol (1.0 eq), tert-butanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
- Cool the mixture to 0 °C in an ice bath.
- **Reagent Addition:** Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure.
- **Purification:** Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.

Logical Workflow for Mitsunobu Reaction



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Caption: Mitsunobu reaction for the synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether.

Chemical Reactivity and Stability

Ethers are generally stable compounds, but the presence of the trifluoromethyl group and the tert-butyl group influences the reactivity of tert-butyl 4-(trifluoromethyl)phenyl ether.

- **Ether Cleavage:** Like other ethers, it can be cleaved under strong acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI). The tert-butyl group is particularly susceptible to cleavage under acidic conditions due to the formation of a stable tert-butyl carbocation.
- **Aromatic Substitution:** The trifluoromethyl group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The tert-butoxy group is an ortho, para-director. The interplay of these two substituents will govern the regioselectivity of any electrophilic aromatic substitution reactions.
- **Stability:** The compound is expected to be stable under normal storage conditions. However, like many ethers, it may form peroxides upon prolonged exposure to air and light. It is advisable to store it in a tightly sealed container in a cool, dark place.

Spectroscopic Data

Detailed experimental spectroscopic data for tert-butyl 4-(trifluoromethyl)phenyl ether is not widely available in public databases. However, based on the structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

- A singlet in the upfield region (around 1.3-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group.
- Two doublets in the aromatic region (around 7.0-7.6 ppm) corresponding to the four protons on the phenyl ring, showing a characteristic AA'BB' splitting pattern due to the para-substitution.

¹³C NMR Spectroscopy

- A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons.
- Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating tert-butoxy group.

IR Spectroscopy

- C-H stretching vibrations for the alkyl and aromatic protons.
- A strong C-O-C stretching band characteristic of ethers.
- Strong C-F stretching bands associated with the trifluoromethyl group.

Mass Spectrometry

- The molecular ion peak (M^+) at $m/z = 218$.
- A prominent fragment ion peak corresponding to the loss of the tert-butyl group ($[M-57]^+$).
- Other fragmentation patterns characteristic of aromatic ethers and trifluoromethylated compounds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or the effects of tert-butyl 4-(trifluoromethyl)phenyl ether on any specific signaling pathways. Further research is required to explore the potential pharmacological or toxicological profile of this compound.

Safety and Handling

tert-Butyl 4-(trifluoromethyl)phenyl ether should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.^[4]

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References

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